(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one
Overview
Description
NGX267 is a muscarinic agonist developed for the treatment of Alzheimer’s disease. It has shown potential to reduce symptoms and slow disease progression by stimulating M1 receptors in a manner similar to acetylcholine, a neurotransmitter essential for memory and cognitive function .
Preparation Methods
The synthetic route for NGX267 involves the formation of a spirocyclic structure. The compound is synthesized through a series of reactions, including the formation of a thiazolidine ring and subsequent functional group modifications. The industrial production methods involve optimizing reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
NGX267 undergoes various chemical reactions, including:
Oxidation: NGX267 can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: NGX267 can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
NGX267 has been extensively studied for its potential in treating Alzheimer’s disease. It has shown promise in reducing memory and cognitive disturbances by enhancing M1 cholinergic neurotransmission in the brain. Additionally, NGX267 has been investigated for its potential to reduce the production of neurotoxic proteins, such as amyloid-beta and tau, which are involved in the pathogenesis of Alzheimer’s disease .
Mechanism of Action
NGX267 exerts its effects by stimulating M1 receptors in a manner similar to acetylcholine. The M1 receptor plays a crucial role in memory and cognitive processing. Activation of M1 receptors by NGX267 leads to decreases in amyloid-beta production and tau protein phosphorylation, both of which are involved in the formation of neurofibrillary tangles and amyloid plaques, major histopathological hallmarks of Alzheimer’s disease .
Comparison with Similar Compounds
NGX267 is compared with other M1 receptor agonists, such as AF102B and AF292. These compounds also target M1 receptors but differ in their selectivity and efficacy. NGX267 is unique in its ability to selectively enhance M1 cholinergic neurotransmission while preserving other cholinergic systems, making it a promising candidate for Alzheimer’s disease treatment .
Similar Compounds
- AF102B
- AF292
- Cevimeline
NGX267 stands out due to its specific action on M1 receptors and its potential to reduce neurotoxic protein production, offering advantages over other therapies for Alzheimer’s disease .
Properties
IUPAC Name |
(2S)-2-ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c1-3-8-9(13)11-10(14-8)4-6-12(2)7-5-10/h8H,3-7H2,1-2H3,(H,11,13)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOZOHFUXHPOCK-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2(S1)CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NC2(S1)CCN(CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198399 | |
Record name | AF 267B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
NGX267 has been shown to stimulate M1 receptors in a fashion analogous to acetylcholine, a neurotransmitter essential for memory and cognitive function that is depleted when neurons, or brain cells, degenerate. The M1 receptor plays an important role in memory and cognitive processing. Its activation has also been linked to decreases in two biochemical processes, AB production and tau protein phosphorylation, both of which are involved in the creation of the neurofibrillary tangles and amyloidplaques that are major histopathological hallmarks of Alzheimer's disease. By selectively enhancing M1 cholinergic neurotransmission in the brain, NGX267 may offer advantages over current therapies for Alzheimer's disease due to the relative preservation of this system in patients who are clinically symptomatic. | |
Record name | NGX267 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05152 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
503431-81-0 | |
Record name | NGX-267 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503431810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NGX267 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05152 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AF 267B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NGX-267 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D3PZX7G73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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